Lercanidipine Impurity B

Catalog No.
S882497
CAS No.
1119226-97-9
M.F
C35H37N3O6
M. Wt
595.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lercanidipine Impurity B

CAS Number

1119226-97-9

Product Name

Lercanidipine Impurity B

IUPAC Name

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid

Molecular Formula

C35H37N3O6

Molecular Weight

595.70

InChI

InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40)

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O

Lercanidipine is a calcium channel blocker medication used to treat high blood pressure. During the manufacturing process of Lercanidipine, impurities can form. Lercanidipine Impurity B is one such impurity, with the chemical name 5-(((1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)oxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinic acid []. While Lercanidipine itself has well-established pharmacological effects, the scientific research on Lercanidipine Impurity B is primarily focused on analytical methods.

Analytical Applications

The main application of Lercanidipine Impurity B in scientific research is related to the development and validation of analytical methods for Lercanidipine drugs. These methods aim to accurately quantify the amount of Lercanidipine present in pharmaceutical formulations and ensure the absence of impurities exceeding safety thresholds.

  • Chromatographic Separation: Research has explored using high-performance liquid chromatography (HPLC) to separate Lercanidipine from its impurities, including Impurity B [, ]. This technique allows for the identification and quantification of each component in a mixture.
  • Method Optimization: Studies have investigated optimizing the conditions for HPLC separation of Lercanidipine and Impurity B. This optimization involves factors like the mobile phase composition (solvent mixture used) and pH, aiming to achieve the best resolution between Lercanidipine and Impurity B for accurate measurement [].

Lercanidipine Impurity B is a chemical compound associated with the antihypertensive drug lercanidipine, which is a dihydropyridine calcium-channel blocker. This impurity is a byproduct that can occur during the synthesis of lercanidipine hydrochloride, which is used in the treatment of hypertension. Lercanidipine itself is known for its efficacy in reducing blood pressure by inhibiting calcium influx into vascular smooth muscle and cardiac muscle, thereby promoting vasodilation .

Involving starting materials such as 2,N-Dimethyl-N-(3,3-diphenylpropyl)-l-amino-2-propanol. The purification process often includes flash chromatography to isolate the impurity from the main product . Additionally, methods for preparing related impurities have been documented, emphasizing the importance of controlling synthesis conditions to minimize unwanted byproducts .

Lercanidipine Impurity B primarily serves as a reference compound in pharmaceutical development and quality control. It is crucial for validating analytical methods used to assess the purity of lercanidipine formulations. Understanding and quantifying impurities like Lercanidipine Impurity B are essential for ensuring compliance with regulatory standards and maintaining drug safety .

Lercanidipine Impurity B can be compared with other related compounds that are also associated with lercanidipine and its synthesis. Some similar compounds include:

  • Lercanidipine Impurity A: Another impurity formed during the synthesis process.
  • Lercanidipine Impurity C: A different byproduct that may arise under specific conditions.
  • Nifedipine: A well-known dihydropyridine calcium-channel blocker with similar pharmacological properties but different structural characteristics.
  • Amlodipine: Another calcium antagonist that shares a similar mechanism of action but has distinct chemical properties.

Unique Characteristics

CAS Registry: 1119226-97-9

Lercanidipine Impurity B is registered in the Chemical Abstracts Service (CAS) database with the unique identifier 1119226-97-9, which serves as its primary reference number for chemical substance identification in scientific literature and regulatory documentation [1] [2]. This registry number enables precise tracking and identification of this specific compound within the family of lercanidipine-related substances [3].

Molecular Formula: C35H37N3O6

The molecular formula of Lercanidipine Impurity B is C35H37N3O6, indicating its composition of 35 carbon atoms, 37 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms [4]. This formula differs slightly from the parent compound lercanidipine (C36H41N3O6), suggesting structural modifications that characterize this particular impurity [2] [5].

Molecular Weight: 595.68

Lercanidipine Impurity B has a molecular weight of 595.68 g/mol, which is lower than the parent compound lercanidipine (611.74 g/mol) [4] [6]. This difference in molecular weight corresponds to the structural variations between the impurity and the parent molecule, primarily due to the absence of certain methyl groups and the presence of a fully aromatic pyridine ring instead of a dihydropyridine structure [2].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for Lercanidipine Impurity B is 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid [10] [2]. This systematic name describes the complete molecular structure, including all functional groups and their positions within the molecule [4]. The compound is also known by alternative names such as Lercanidipine Acid, Desmethyl Dehydro Lercanidipine, and 5-(((1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)oxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinic acid [6] [13].

PropertyValue
CAS Registry Number1119226-97-9
Molecular FormulaC35H37N3O6
Molecular Weight (g/mol)595.68
IUPAC Name5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid

Structural Characteristics

Functional Group Analysis

Lercanidipine Impurity B contains several key functional groups that define its chemical properties and reactivity [4]. The molecule features a pyridine ring as its core structure, which is a six-membered heterocyclic aromatic ring containing one nitrogen atom [24]. Unlike the parent compound lercanidipine, which contains a 1,4-dihydropyridine ring, Lercanidipine Impurity B possesses a fully aromatic pyridine structure [19] [21].

The compound contains a carboxylic acid group (-COOH) at position 3 of the pyridine ring, which contributes to its acidic properties and potential for salt formation [2] [23]. At position 5, there is an ester functional group linking the pyridine core to a complex side chain containing a tertiary amine [4]. This ester group consists of a carbonyl carbon double-bonded to an oxygen atom and single-bonded to an alkoxy group [23].

A notable structural feature is the 3-nitrophenyl group at position 4 of the pyridine ring [4]. This group contains a nitro (-NO2) functionality, which is strongly electron-withdrawing and influences the electronic properties of the molecule [22] [26]. The nitro group consists of a nitrogen atom double-bonded to two oxygen atoms and is attached to the meta position of a phenyl ring [26].

Additionally, the molecule contains a 3,3-diphenylpropyl group attached to the nitrogen atom of a tertiary amine in the side chain [2]. This structural element contributes significantly to the lipophilicity of the compound due to the presence of two phenyl rings [4] [18]. Methyl groups are present at positions 2 and 6 of the pyridine ring, as well as on the nitrogen atom of the tertiary amine, contributing to the steric properties of the molecule [4].

Functional GroupCountPosition/Description
Pyridine1Core structure (aromatic)
Carboxylic Acid1At position 3 of pyridine ring
Ester1At position 5 of pyridine ring
Tertiary Amine1N-methylamino group in side chain
Nitro Group1Meta-nitrophenyl at position 4
Aromatic Rings3Pyridine core, 3,3-diphenylpropyl group, nitrophenyl group
Methyl Groups3Positions 2 and 6 of pyridine ring + N-methyl

Stereochemical Considerations

Lercanidipine Impurity B exhibits distinct stereochemical properties that differentiate it from the parent compound lercanidipine [27]. Unlike lercanidipine, which contains a chiral center at position 4 of the 1,4-dihydropyridine ring, Lercanidipine Impurity B lacks chiral centers due to its fully aromatic pyridine structure [4] [19]. The absence of chiral centers means that Lercanidipine Impurity B does not exist as stereoisomers and does not exhibit optical activity [27].

The pyridine core of Lercanidipine Impurity B is planar and rigid due to the aromatic nature of the ring, which restricts conformational flexibility around the ring structure [24]. This planarity contrasts with the non-planar structure of the 1,4-dihydropyridine ring in lercanidipine [19] [21]. The planar aromatic structure influences the overall molecular geometry and potentially affects the compound's interactions with biological targets [21].

While the pyridine core is conformationally restricted, the 3,3-diphenylpropyl side chain exhibits rotational freedom around single bonds, allowing for multiple conformational states [4]. This conformational flexibility in the side chain may influence the compound's ability to interact with various molecular targets and its overall physicochemical properties [27].

The absence of chiral centers in Lercanidipine Impurity B eliminates concerns about racemization that might be present with the parent compound [27]. This stereochemical stability is an important consideration for analytical purposes and potential applications of the compound [27] [4].

Comparative Structural Analysis with Parent Molecule

Lercanidipine Impurity B differs from its parent molecule, lercanidipine, in several key structural aspects that influence its chemical and physical properties [4] [11]. The most significant difference is in the core ring structure: while lercanidipine contains a 1,4-dihydropyridine ring, Lercanidipine Impurity B features a fully aromatic pyridine ring [19] [21]. This structural change results from the oxidation of the dihydropyridine to form a pyridine, with the loss of two hydrogen atoms [19].

At position 3 of the ring, lercanidipine contains a methyl ester group, whereas Lercanidipine Impurity B has a carboxylic acid group [4] [13]. This modification changes the acidic properties of the molecule and its potential for interactions with other compounds [23]. The molecular weight of Lercanidipine Impurity B (595.68 g/mol) is lower than that of lercanidipine (611.74 g/mol), reflecting these structural differences [4] [11].

Both compounds share the same 3-nitrophenyl group at position 4 and a similar ester group at position 5 with the 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl moiety [4]. However, the electronic distribution and reactivity of these groups are influenced by the different core ring structures [21] [24].

The aromatization of the ring in Lercanidipine Impurity B eliminates the chiral center present at position 4 in lercanidipine, resulting in different stereochemical properties [4] [27]. This change affects the three-dimensional structure of the molecule and potentially its biological interactions [27].

FeatureLercanidipine (Parent)Lercanidipine Impurity B
Core Structure1,4-DihydropyridinePyridine (aromatic)
Molecular FormulaC36H41N3O6C35H37N3O6
Molecular Weight (g/mol)611.74595.68
Functional Group at Position 3Methyl esterCarboxylic acid
Functional Group at Position 5Ester with 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl groupEster with 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl group
Nitrophenyl GroupPresent at position 4Present at position 4
Diphenylpropyl GroupPresent in side chainPresent in side chain
StereochemistryChiral center at position 4No chiral center (planar structure)

Physicochemical Properties

Physical State and Appearance

Lercanidipine Impurity B exists as a solid at room temperature, characterized by its crystalline structure [4] [6]. The compound typically appears as a white to off-white solid, although the color may vary slightly depending on the purity and crystalline form [6]. The physical appearance of Lercanidipine Impurity B is consistent with many pharmaceutical compounds and impurities of similar molecular weight and structure [4].

The solid state of Lercanidipine Impurity B is stable under normal laboratory conditions, but proper storage conditions are recommended to maintain its integrity over time [6]. The compound's physical state contributes to its handling characteristics and stability profile, which are important considerations for analytical and research applications [4] [6].

Melting and Boiling Points

Lercanidipine Impurity B exhibits a melting point range of 76-112°C, which is relatively broad and may indicate the presence of different crystalline forms or varying degrees of purity in different samples [6] [4]. This melting point range is lower than that of the parent compound lercanidipine hydrochloride, which has reported melting points of approximately 198.7°C (Form I) and 209.3°C (Form II) [15].

The boiling point of Lercanidipine Impurity B has been predicted to be approximately 707.8±60.0°C at standard pressure, although this value is based on computational predictions rather than experimental measurements due to the compound's tendency to decompose before reaching its boiling point [6]. The high predicted boiling point is consistent with the compound's relatively high molecular weight and the presence of multiple aromatic rings and polar functional groups [4] [6].

Solubility Parameters

Lercanidipine Impurity B demonstrates limited solubility in common organic solvents and very poor solubility in water, which is characteristic of compounds with high lipophilicity and aromatic content [6] [4]. The compound is slightly soluble in chloroform and methanol, which are moderately polar organic solvents [6]. This solubility profile is influenced by the presence of both polar functional groups (carboxylic acid, ester, nitro group) and non-polar regions (aromatic rings, alkyl chains) within the molecule [4] [23].

The limited aqueous solubility of Lercanidipine Impurity B can be attributed to its high molecular weight and the presence of multiple aromatic rings, which contribute to strong hydrophobic interactions [4] [18]. The carboxylic acid group may enhance solubility in basic aqueous solutions due to ionization and salt formation [23]. The compound's solubility characteristics are important considerations for analytical method development, particularly for chromatographic techniques used in impurity profiling [17].

Ionization Constants and pKa Values

The ionization behavior of Lercanidipine Impurity B is primarily determined by its carboxylic acid functional group at position 3 of the pyridine ring [4] [23]. The predicted pKa value for this carboxylic acid group is approximately 1.01±0.25, indicating that it is a relatively strong acid compared to typical carboxylic acids (pKa ~4-5) [6] [4]. This lower pKa value can be attributed to the electron-withdrawing effects of the adjacent aromatic pyridine ring and the 3-nitrophenyl group at position 4, which stabilize the carboxylate anion formed upon deprotonation [23] [26].

The tertiary amine group in the side chain of Lercanidipine Impurity B can also undergo protonation, although its pKa value is not well-documented in the literature [4]. Tertiary amines typically have pKa values in the range of 8-10, suggesting that this group would be partially protonated at physiological pH (7.4) [4] [23].

The ionization state of Lercanidipine Impurity B at different pH values influences its solubility, lipophilicity, and chromatographic behavior, which are important considerations for analytical method development and impurity profiling [17] [4].

Partition Coefficient and Lipophilicity

Lercanidipine Impurity B is characterized by high lipophilicity, primarily due to the presence of three aromatic rings (pyridine core, 3-nitrophenyl group, and two phenyl rings in the 3,3-diphenylpropyl moiety) and alkyl chains in its structure [4] [18]. The partition coefficient (Log P), which measures the distribution of a compound between octanol and water, is estimated to be greater than 5 for Lercanidipine Impurity B, indicating strong preference for lipid environments over aqueous media [18] [4].

The distribution coefficient (Log D) at physiological pH (7.4) is expected to be somewhat lower than the Log P value due to partial ionization of the carboxylic acid group, which increases water solubility [18] [4]. However, the overall lipophilicity remains high due to the dominant effect of the aromatic and alkyl portions of the molecule [18].

The high lipophilicity of Lercanidipine Impurity B suggests that it would have strong interactions with lipid membranes and potentially high membrane permeability [18] [28]. However, this same property may limit its aqueous solubility and bioavailability in physiological systems [18] [4]. The lipophilic character of Lercanidipine Impurity B is similar to that of the parent compound lercanidipine, which is known for its high lipophilicity and accumulation in cell membranes [18].

PropertyValue/Description
Log P (Partition Coefficient)High (estimated >5) due to multiple aromatic rings
Log D (at pH 7.4)Lower than Log P due to partial ionization of carboxylic acid group
Lipophilicity CharacteristicsHighly lipophilic compound due to three aromatic rings and alkyl chains
Membrane PermeabilityHigh membrane permeability expected due to lipophilic nature
Bioavailability ImplicationsLimited oral bioavailability due to high lipophilicity and poor aqueous solubility

Spectroscopic Properties

UV-Visible Spectroscopic Profile

Lercanidipine Impurity B exhibits characteristic absorption in the ultraviolet-visible (UV-Vis) region due to its conjugated aromatic systems and chromophoric groups [16] [4]. The compound shows a significant absorption maximum around 332 nm, which can be attributed to π→π* electronic transitions in the extended conjugated system comprising the pyridine ring and the 3-nitrophenyl group [16] [4]. This absorption maximum is useful for the detection and quantification of Lercanidipine Impurity B in analytical methods such as high-performance liquid chromatography (HPLC) with UV detection [16].

The nitro group attached to the phenyl ring contributes significantly to the UV-Vis absorption profile due to its strong electron-withdrawing nature and ability to extend the conjugation of the aromatic system [22] [26]. The presence of the carboxylic acid and ester groups may also contribute to the overall absorption spectrum through n→π* transitions, although these typically occur at shorter wavelengths [4] [16].

The UV-Vis spectroscopic properties of Lercanidipine Impurity B provide a basis for its detection and quantification in pharmaceutical formulations and stability studies of lercanidipine [16] [4]. The distinct absorption profile allows for selective detection of this impurity in the presence of the parent compound and other related substances [16].

Infrared Spectroscopic Characteristics

The infrared (IR) spectrum of Lercanidipine Impurity B reveals characteristic absorption bands corresponding to its various functional groups [4]. The carboxylic acid group at position 3 of the pyridine ring produces a strong C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band in the region of 2500-3300 cm⁻¹ [4] [23]. The ester group at position 5 exhibits a distinct C=O stretching band around 1730 cm⁻¹, which is typically at a higher wavenumber than the carboxylic acid carbonyl due to the absence of hydrogen bonding [4] [23].

The nitro group attached to the phenyl ring shows characteristic asymmetric and symmetric N-O stretching bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively [4] [26]. The aromatic rings (pyridine and phenyl groups) produce C=C stretching bands in the region of 1400-1600 cm⁻¹ and C-H stretching bands around 3000-3100 cm⁻¹ [4] [24].

The tertiary amine in the side chain may show C-N stretching bands in the region of 1200-1350 cm⁻¹, although these may overlap with other absorption bands [4] [23]. The methyl groups produce C-H stretching bands around 2850-2950 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹ [4].

The IR spectroscopic profile of Lercanidipine Impurity B provides valuable information for structural confirmation and can be used as a fingerprint for identification purposes in pharmaceutical analysis [4].

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Lercanidipine Impurity B through the analysis of ¹H (proton) and ¹³C (carbon) NMR spectra [4]. In the ¹H NMR spectrum, the aromatic protons of the pyridine ring, 3-nitrophenyl group, and diphenylpropyl moiety appear in the region of 7.0-8.5 ppm, with specific chemical shifts and coupling patterns that reflect their electronic environments [4]. The proton of the carboxylic acid group typically appears as a broad singlet at 10-13 ppm, although this signal may be absent if proton exchange occurs rapidly [4].

The methyl groups at positions 2 and 6 of the pyridine ring produce singlet signals in the region of 2.0-2.5 ppm, while the methyl group attached to the tertiary amine nitrogen appears around 2.2-2.4 ppm [4]. The methylene groups in the side chain produce complex multiplet signals in the region of 1.5-4.0 ppm, with specific chemical shifts depending on their proximity to electronegative atoms or aromatic rings [4].

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and ester groups appear at 165-175 ppm [4]. The aromatic carbons of the pyridine ring, 3-nitrophenyl group, and diphenylpropyl moiety produce signals in the region of 120-150 ppm, with quaternary carbons typically appearing at higher chemical shifts than those bearing hydrogen atoms [4]. The methyl and methylene carbons appear in the upfield region of 15-60 ppm, with specific chemical shifts influenced by neighboring functional groups [4].

The NMR spectral data of Lercanidipine Impurity B provides crucial information for structural elucidation and confirmation, particularly for distinguishing it from the parent compound lercanidipine and other related impurities [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for the identification and structural characterization of Lercanidipine Impurity B, providing information about its molecular weight and fragmentation patterns [17] [4]. In electrospray ionization mass spectrometry (ESI-MS), Lercanidipine Impurity B produces a protonated molecular ion [M+H]⁺ at m/z 596.28, corresponding to its molecular weight plus a proton [17] [9]. Other common adduct ions include [M+Na]⁺ at m/z 618.26 and [M+NH₄]⁺ at m/z 613.30 [9].

Under collision-induced dissociation (CID) conditions, Lercanidipine Impurity B undergoes characteristic fragmentation patterns that provide structural information [17]. A major fragment ion is observed at m/z 280.1, which corresponds to the cleavage of the ester bond at position 5 and the loss of the 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl group [17]. This fragmentation pattern is similar to that observed for the parent compound lercanidipine, which produces a fragment ion at m/z 280.2 [17].

Additional fragment ions may result from the loss of water from the carboxylic acid group ([M+H-H₂O]⁺ at m/z 578.27), the loss of carbon dioxide ([M+H-CO₂]⁺), or the cleavage of the bond between the pyridine ring and the 3-nitrophenyl group [9] [17]. The nitro group may also undergo reduction or loss during the fragmentation process, producing characteristic fragment ions [17].

The mass spectrometric data, particularly the molecular ion and key fragment ions, are valuable for the identification and confirmation of Lercanidipine Impurity B in pharmaceutical samples and for distinguishing it from other related compounds [17] [4].

Adduct Typem/zPredicted CCS (Ų)
[M+H]⁺596.28245.0
[M+Na]⁺618.26243.6
[M-H]⁻594.26254.7
[M+NH₄]⁺613.30243.1
[M+K]⁺634.23236.7
[M+H-H₂O]⁺578.27235.7
[M+HCOO]⁻640.27259.7
[M+CH₃COO]⁻654.28259.5

The formation of Lercanidipine Impurity B occurs through multiple distinct mechanistic pathways, each governed by specific chemical reactions and process conditions. The primary mechanism involves transesterification reactions that occur during the synthesis and purification stages of lercanidipine hydrochloride production [1].

Transesterification Mechanism

The predominant formation pathway involves the transesterification of lercanidipine hydrochloride at the 5-position with n-propanol in the presence of hydrochloric acid [1]. This reaction represents a nucleophilic substitution mechanism where the propanol molecule acts as a nucleophile, attacking the carbonyl carbon of the ester group at the 5-position of the dihydropyridine ring system. The presence of hydrochloric acid serves as a catalyst, protonating the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by n-propanol [1].

The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of the original alkoxy group, resulting in the formation of the propyl ester derivative that constitutes Lercanidipine Impurity B. This mechanism is particularly problematic because the impurity formed through this pathway is highly difficult to remove from the crude lercanidipine hydrochloride product [1].

Dihydropyridine Ring Formation Pathway

During the synthesis of lercanidipine, the dihydropyridine ring formation through Hantzsch condensation reactions can lead to the generation of Lercanidipine Impurity B as a synthetic byproduct [2] [3]. The cyclization reaction between the acetoacetate intermediate and 3-nitrobenzaldehyde in the presence of methyl 3-amino crotonate can produce multiple regioisomers and structural variants, including the impurity B structure [3].

This pathway becomes particularly significant when reaction conditions deviate from optimal parameters, such as temperature fluctuations, pH variations, or prolonged reaction times that favor side reactions over the desired product formation [3].

Process-Related Impurity Formation

Lercanidipine Impurity B formation is intrinsically linked to specific manufacturing processes and conditions employed during lercanidipine hydrochloride synthesis. The impurity generation is particularly associated with processes that utilize n-propanol as a reaction medium or purification solvent [1].

Solvent-Mediated Formation

The use of n-propanol during various synthesis steps creates conditions conducive to Lercanidipine Impurity B formation. When lercanidipine hydrochloride is synthesized using the procedure described in Example 16 of European Patent 0153016, which employs n-propanol as the reaction medium, significant quantities of the impurity are generated through transesterification reactions [1]. The reaction typically occurs at elevated temperatures ranging from 70°C to 90°C over extended periods of 8 to 12 hours, conditions that favor the transesterification process [1].

Purification Process Contribution

The purification and isolation procedures can inadvertently contribute to Lercanidipine Impurity B formation. During crystallization processes that involve alcohol-containing solvents, particularly when hydrochloric acid is present for salt formation, transesterification reactions can occur as secondary processes [1]. The pH adjustment steps using hydrochloric acid solutions create acidic environments that catalyze ester exchange reactions, leading to impurity formation even during final product purification stages [1].

Manufacturing Scale Effects

At commercial manufacturing scales, the formation of Lercanidipine Impurity B becomes more pronounced due to factors such as longer residence times in reaction vessels, temperature gradients within large reactors, and the challenges of maintaining uniform reaction conditions throughout the batch [3]. These scale-up effects necessitate careful optimization of process parameters to minimize impurity formation while maintaining acceptable yields of the target compound.

Degradation-Derived Generation

Lercanidipine Impurity B can also be generated through degradation pathways under various stress conditions encountered during storage, formulation, or analytical testing procedures. Forced degradation studies have revealed specific conditions that promote the formation of this impurity through chemical degradation mechanisms [4] [5] .

Alkaline Degradation Pathway

Under basic stress conditions, lercanidipine hydrochloride undergoes degradation that can lead to the formation of Lercanidipine Impurity B. Studies employing 2 molar sodium hydroxide at 70°C for 20 minutes have demonstrated degradation levels of 5.648%, with multiple degradation products including Impurity B being formed . The alkaline conditions promote ester hydrolysis and subsequent rearrangement reactions that can generate the impurity structure.

The mechanism involves base-catalyzed hydrolysis of ester bonds followed by intramolecular cyclization or rearrangement processes. The high pH environment facilitates nucleophilic attack by hydroxide ions on the ester carbonyl groups, leading to ester cleavage and the formation of carboxylic acid intermediates that can undergo further transformation to yield Impurity B [7].

Oxidative Degradation Conditions

Oxidative stress conditions, particularly those involving hydrogen peroxide solutions, represent another significant pathway for Lercanidipine Impurity B generation. Treatment with 50% hydrogen peroxide at 70°C for 20 minutes results in 11.187% degradation, with the formation of major oxidative degradation products including structural variants related to Impurity B .

The oxidative mechanism involves the formation of reactive oxygen species that can attack electron-rich regions of the lercanidipine molecule, particularly the dihydropyridine ring system and aromatic nitro group. These oxidative processes can lead to ring opening, rearrangement, and subsequent cyclization reactions that generate impurity structures [5].

Photolytic Degradation Impact

Photolytic degradation under controlled light exposure conditions (1.2 million lux hours) results in 4.896% degradation of lercanidipine hydrochloride . While the primary degradation product under these conditions is Lercanidipine Impurity D (0.4%), the photodegradation process can also contribute to trace formation of Impurity B through photochemical rearrangement mechanisms [8].

Critical Process Parameters Influencing Impurity Formation

The formation of Lercanidipine Impurity B is significantly influenced by several critical process parameters that must be carefully controlled during manufacturing to minimize impurity levels while maintaining product quality and yield.

Temperature Control

Temperature represents one of the most critical parameters affecting Lercanidipine Impurity B formation. Higher reaction temperatures, particularly in the range of 70°C to 90°C, significantly increase the rate of transesterification reactions that lead to impurity formation [1]. The temperature dependence follows Arrhenius kinetics, where small increases in temperature result in exponential increases in reaction rates.

Optimal temperature control strategies involve maintaining synthesis temperatures at the minimum required for acceptable reaction rates while avoiding excessive heating that promotes side reactions. For crystallization processes, temperatures in the range of 50°C to 55°C have been identified as optimal for minimizing impurity formation while achieving satisfactory crystal formation and purity [1].

pH Management

The pH of the reaction medium plays a crucial role in determining the extent of Lercanidipine Impurity B formation. Acidic conditions, particularly in the presence of hydrochloric acid, catalyze the transesterification reactions that lead to impurity formation [1]. Conversely, strongly alkaline conditions promote different degradation pathways that can also result in impurity generation .

Effective pH control strategies involve maintaining the reaction pH within a narrow range of 3 to 4 during work-up procedures to minimize both acid-catalyzed transesterification and base-catalyzed degradation processes [1]. The use of buffered systems and careful monitoring of pH throughout the manufacturing process are essential for impurity control.

Solvent Selection and Management

The choice of solvent system significantly impacts Lercanidipine Impurity B formation, with n-propanol being particularly problematic due to its direct involvement in the transesterification mechanism [1]. Alternative solvent systems, such as isopropyl acetate for purification steps, have been demonstrated to effectively reduce impurity formation while maintaining process efficiency [1].

Solvent management strategies include minimizing exposure time to problematic solvents, using solvent mixtures that reduce transesterification potential, and implementing solvent recovery systems that prevent accumulation of reactive species over multiple batches [1].

Reaction Time Optimization

Extended reaction times, particularly those exceeding 8 to 12 hours, have been associated with increased Lercanidipine Impurity B formation [1]. The time-dependent nature of impurity formation necessitates careful optimization of reaction kinetics to achieve complete conversion of starting materials while minimizing side reaction pathways.

Kinetic studies have demonstrated that impurity formation follows a time-dependent profile that can be modeled using first-order or pseudo-first-order kinetics. This understanding enables the development of predictive models for impurity formation and the establishment of optimal reaction time windows that balance yield and purity considerations [5].

Crystallization Parameter Control

The crystallization process represents a critical control point for Lercanidipine Impurity B management. Improper crystallization conditions can trap impurities within the crystal lattice or fail to achieve adequate purification through selective crystallization [1]. Key crystallization parameters include seeding strategy, cooling rate, agitation speed, and solvent composition.

Optimal crystallization conditions involve the use of appropriate seed crystals, controlled cooling rates of 0.5°C to 1°C per hour, and agitation speeds of 60 to 100 revolutions per minute to ensure uniform crystal formation and effective impurity rejection [1]. The crystallization solvent system, typically involving methanol and isopropyl acetate mixtures, should be optimized to maximize the solubility difference between the target compound and impurities.

Table 1: Chemical Properties of Lercanidipine Impurity B
Property | Value
CAS Number | 1119226-97-9 [9]
Molecular Formula | C35H37N3O6 [9]
Molecular Weight | 595.68 g/mol [9]
Appearance | White to Off-White Solid [9]
Melting Point | 76-112°C [9]
Storage Conditions | Refrigerator, under inert atmosphere [9]
Table 2: Formation Mechanisms and Key Conditions
Formation Pathway | Mechanism | Key Conditions
Transesterification [1] | Reaction at 5-position with n-propanol in HCl presence | n-propanol solvent, HCl catalyst, 70-90°C
Process-Related Formation [1] | Synthesis using n-propanol medium | Reaction temperature 70-90°C, 8-12 hours
Degradation Formation | Base and oxidative stress conditions | 2M NaOH at 70°C, 50% H2O2 at 70°C
Synthetic Route Impurity [3] | Dihydropyridine ring formation side reactions | Hantzsch condensation conditions
Table 3: Critical Process Parameters and Control Strategies
Parameter | Effect on Formation | Control Strategy
Temperature [1] | Higher temperatures (70-90°C) increase formation | Maintain 50-55°C for crystallization
pH Conditions [1] | Acidic HCl conditions catalyze transesterification | Control pH to 3-4 during work-up
Solvent System [1] | n-propanol directly contributes to formation | Use isopropyl acetate for purification
Reaction Time [1] | Extended times (8-12 hours) increase levels | Optimize time to balance yield and purity
Crystallization [1] | Improper conditions trap impurities | Use controlled seeding and cooling rates
Table 4: Degradation Study Results
Stress Condition | Degradation % | Primary Products
Acid (2M HCl, 70°C, 60 min) | No degradation | None detected
Base (2M NaOH, 70°C, 20 min) | 5.648% | Multiple products including Impurity B
Oxidative (50% H2O2, 70°C, 20 min) | 11.187% | Oxidative degradation products
Thermal (60°C, 12 hours) | No degradation | None detected
Photolytic (1.2 million lux hours) | 4.896% | Primarily Impurity D

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Dates

Last modified: 04-14-2024

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